
Dolastatin 15
Übersicht
Beschreibung
Dolastatin 15 is a linear peptide isolated from the marine sea hare Dolabella auricularia . It is known for its potent antitumor properties and has been extensively studied for its ability to interact with tubulin, a protein that is crucial for cell division . This compound has shown significant potential in inhibiting the growth of various cancer cell lines, making it a promising candidate for cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dolastatin 15 involves the assembly of its peptide chain through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The key steps include:
- Coupling of protected amino acids using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
- Deprotection of the amino acid side chains using trifluoroacetic acid (TFA).
- Cleavage of the peptide from the resin using a cleavage cocktail containing TFA, water, and scavengers .
Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure and the need for high purity. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to purify the synthesized peptide . Additionally, efforts are being made to develop more efficient synthetic routes and scalable production methods to meet the demand for clinical and research applications .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Dolastatin 15 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann die funktionellen Gruppen des Peptids modifizieren, wodurch möglicherweise seine biologische Aktivität verändert wird.
Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte Aminosäurereste innerhalb des Peptids zu modifizieren.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Wasserstoffperoxid (H2O2) oder Kaliumpermanganat (KMnO4) unter kontrollierten Bedingungen.
Reduktion: Reagenzien wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4).
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride in Gegenwart einer Base.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Analoga von this compound mit modifizierten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten und pharmakokinetische Eigenschaften aufweisen können .
Wissenschaftliche Forschungsanwendungen
Dolastatin 15 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
5. Wirkmechanismus
This compound übt seine Wirkungen aus, indem es an Tubulin bindet, ein Protein, das Mikrotubuli bildet, die für die Zellteilung unerlässlich sind . Durch die Bindung an Tubulin stört this compound die normale Assemblierungsdynamik von Mikrotubuli, was zu einer mitotischen Arretierung und Hemmung der Zellproliferation führt . Diese Störung führt zu einem Spannungsverlust an Kinetochorpaaren, aktiviert den Spindel-Assemble-Checkpoint und verhindert den Fortschritt der Mitose . Die Akkumulation des Checkpoint-Proteins BuBR1 an den Kinetochorpaaren fördert die mitotische Arretierung weiter .
Wirkmechanismus
Dolastatin 15 exerts its effects by binding to tubulin, a protein that forms microtubules, which are essential for cell division . By binding to tubulin, this compound disrupts the normal assembly dynamics of microtubules, leading to mitotic arrest and inhibition of cell proliferation . This disruption causes a loss of tension across kinetochore pairs, activating the spindle assembly checkpoint and preventing the progression of mitosis . The accumulation of the checkpoint protein BuBR1 at the kinetochores further promotes mitotic arrest .
Vergleich Mit ähnlichen Verbindungen
Während beide Verbindungen eine starke Antitumoraktivität aufweisen, ist Dolastatin 10 im Allgemeinen potenter als Dolastatin 15 . Weitere ähnliche Verbindungen sind:
Dolastatin 10: Bekannt für seine höhere Potenz und längere Halbwertszeit im Vergleich zu this compound.
Tasidotin (ILX651): Ein synthetisches Analogon von this compound mit verbesserten pharmakokinetischen Eigenschaften und geringerer Toxizität.
Die einzigartige Struktur und der Wirkmechanismus von this compound machen es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und die Medikamentenentwicklung. Seine Fähigkeit, die Tubulinpolymerisation zu hemmen und die Mikrotubulidynamik zu stören, unterstreicht sein Potenzial als therapeutisches Mittel in der Krebsbehandlung.
Biologische Aktivität
Dolastatin 15 is a natural peptide derived from the marine mollusc Dolabella auricularia. It has garnered significant attention in cancer research due to its potent cytotoxic properties, particularly its ability to inhibit microtubule assembly, leading to cell cycle arrest and apoptosis in various cancer cell lines. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against different cancer types, and relevant case studies.
This compound exhibits its biological effects primarily through the following mechanisms:
- Microtubule Inhibition : this compound disrupts microtubule dynamics, which is crucial for mitosis. It induces G2/M phase cell cycle arrest followed by apoptosis in cancer cells .
- Apoptotic Pathways : The compound activates both mitochondrial and Fas-mediated apoptotic pathways, leading to programmed cell death in various myeloma cell lines such as RPMI8226 and U266 .
- Differential Cytotoxicity : this compound shows varying levels of cytotoxicity across different cell types, with IC50 values in the nanomolar range for several cancer cell lines, including human Burkitt lymphoma and murine leukemia models .
Efficacy Against Cancer Types
This compound has been evaluated for its effectiveness against multiple cancer types:
Case Studies and Clinical Trials
- Preclinical Studies : In various preclinical trials, this compound has demonstrated potent anti-tumor activity. For example, a study indicated that it effectively induced apoptosis in myeloma cells through microtubule disruption and activation of apoptotic pathways .
- Phase I Trials : A notable Phase I trial evaluated the pharmacokinetics and safety profile of a this compound analogue called Tasidotin (ILX651). This study found a relationship between drug exposure and biological activity, particularly noting neutropenia as a side effect associated with higher exposure levels .
- Comparative Studies : Research comparing Dolastatin 10 and this compound highlighted their structural similarities and differences in biological activity. Both compounds were shown to have significant cytotoxic effects; however, modifications in their structures can lead to varying degrees of efficacy against specific cancer types .
Eigenschaften
IUPAC Name |
[(2S)-1-[(2S)-2-benzyl-3-methoxy-5-oxo-2H-pyrrol-1-yl]-3-methyl-1-oxobutan-2-yl] (2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H68N6O9/c1-26(2)36(46-40(53)37(27(3)4)47(9)10)42(55)48(11)38(28(5)6)43(56)49-22-16-20-31(49)41(54)50-23-17-21-32(50)45(58)60-39(29(7)8)44(57)51-33(34(59-12)25-35(51)52)24-30-18-14-13-15-19-30/h13-15,18-19,25-29,31-33,36-39H,16-17,20-24H2,1-12H3,(H,46,53)/t31-,32-,33-,36-,37-,38-,39-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKSHSFQQRCAFW-CCVNJFHASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)OC(C(C)C)C(=O)N3C(C(=CC3=O)OC)CC4=CC=CC=C4)NC(=O)C(C(C)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C)[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O[C@@H](C(C)C)C(=O)N3[C@H](C(=CC3=O)OC)CC4=CC=CC=C4)NC(=O)[C@H](C(C)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H68N6O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30924629 | |
Record name | Dolastatin 15 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30924629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
837.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123884-00-4 | |
Record name | Dolastatin 15 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123884004 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dolastatin 15 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30924629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DOLASTATIN 15 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9ZKS885H5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Dolastatin 15 is a potent antimitotic agent that primarily targets tubulin, a protein crucial for forming microtubules. [] Microtubules are essential for cell division, and this compound disrupts this process by binding to tubulin and preventing the assembly of microtubules. [] This, in turn, leads to cell cycle arrest at the G2/M phase, preventing the proliferation of rapidly dividing cancer cells. [, , ]
A: Yes, research indicates that this compound can trigger apoptosis in various cancer cell lines, including small cell lung cancer and multiple myeloma cells. [, ] This apoptotic effect is linked to the activation of both mitochondrial and Fas (CD95)/Fas-L (CD95-L) mediated pathways. [] Additionally, this compound has been observed to modulate the expression of proteins involved in apoptosis, such as Bcl-2, Bax, p53, and caspases. [, , ]
A: Recent research suggests that this compound exhibits anti-vascularization effects, particularly in environments with activated Hypoxia-inducible factor (HIF). [] This suggests that this compound might hold therapeutic potential against solid tumors with an angiogenic component. [] Further research is needed to fully understand the mechanisms underlying this effect.
A: While the exact molecular formula and weight are not provided in the excerpts, this compound is characterized as a linear pentapeptide with a complex C-terminal. [] Its structure comprises various amino acids, including N-methylated valines and a unique C-terminal dolapyrrolidinone unit. [, ]
A: Yes, several spectroscopic techniques have been employed to analyze this compound. Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), and Post-Source Decay (PSD) analysis have been used to determine its primary structure. [] Additionally, NMR spectroscopy, including 1D and 2D techniques like COSY, HSQC, and HMBC, has been utilized to elucidate its structure and conformation. [, ]
A: Research indicates that the N-terminal dolavalyl moiety and the C-terminal dolapyrrolidinone unit are crucial for this compound's activity. [, ] The relative positions of the N-dimethylamino and phenyl moieties within these units are also significant for its interaction with tubulin and subsequent effects on microtubule dynamics. []
A: this compound has demonstrated potent cytotoxicity against various human leukemia cell lines in vitro, exhibiting growth inhibition at nanomolar concentrations. [] Furthermore, it effectively inhibits the proliferation of human lymphoma cell lines, proving to be more potent than Vincristine. [] this compound's effects on cell cycle progression and induction of apoptosis have been confirmed through flow cytometry, microscopy, and DNA fragmentation analyses. [, ]
A: While this compound itself hasn't progressed to extensive clinical trials, its synthetic analogues, like Tasidotin, have demonstrated promising in vivo efficacy. Tasidotin exhibited significant antitumor activity in various preclinical xenograft models, including breast, melanoma, prostate, and leukemia models. [] In these models, Tasidotin induced tumor growth delays and even complete responses, highlighting its potential as an anticancer agent. []
A: While the long-term safety profile of this compound in humans remains to be fully elucidated due to limited clinical development, research on its synthetic analogues, like Tasidotin, provides valuable insights. Preclinical toxicology studies in animals have shown that Tasidotin primarily affects rapidly dividing cells in the bone marrow, gonads, lymphoid tissues, and kidneys. [] These findings are consistent with its mechanism of action as an antimitotic agent.
A: Although specific drug delivery strategies for this compound aren't extensively discussed in the provided excerpts, research on other Dolastatin analogues, such as Tasidotin, highlights the importance of improving drug delivery and targeting. One approach involves conjugating this compound to monoclonal antibodies, similar to the successful development of Adcetris® (Brentuximab vedotin), an antibody-drug conjugate utilizing the auristatin MMAE. [] This strategy could enhance tumor-specific delivery and reduce off-target effects.
A: The discovery of Dolastatin 10 and this compound from the marine mollusc Dolabella auricularia marked a significant milestone in the search for novel anticancer agents. [, , ] These naturally occurring peptides sparked extensive research interest due to their potent antimitotic and cytotoxic activities. [, ] The synthesis of various Dolastatin analogues, including Tasidotin, represents another milestone, aiming to overcome limitations associated with the parent compounds, such as poor cellular uptake and stability. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.